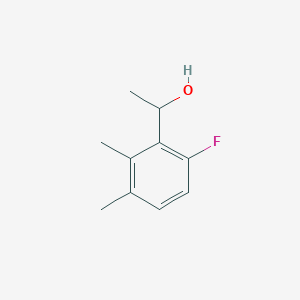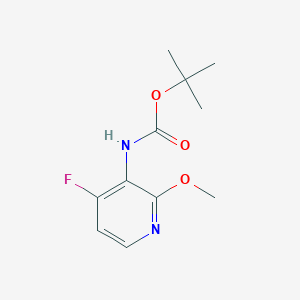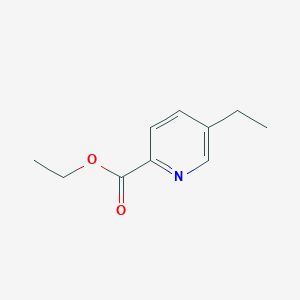
1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with fluorine and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the ketone precursor using palladium on carbon (Pd/C) as a catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanone
Reduction: this compound
Substitution: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethyl chloride
Wissenschaftliche Forschungsanwendungen
1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol exerts its effects depends on its interactions with molecular targets. The presence of the fluorine atom and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-2,3-dimethyl-phenyl)ethanol: Similar structure but with the fluorine atom in a different position.
1-(6-Chloro-2,3-dimethyl-phenyl)ethanol: Chlorine atom instead of fluorine.
1-(6-Fluoro-2,3-dimethyl-phenyl)propanol: Additional carbon in the alkyl chain.
Uniqueness: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H13FO |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
1-(6-fluoro-2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13FO/c1-6-4-5-9(11)10(7(6)2)8(3)12/h4-5,8,12H,1-3H3 |
InChI-Schlüssel |
RTEGPSBREQOCQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)C(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)

![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)




![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)




